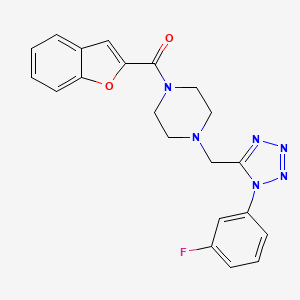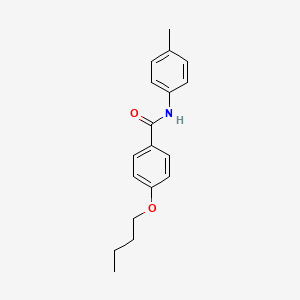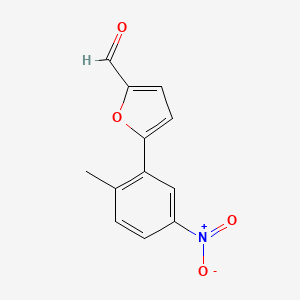
2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid, also known as DIMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DIMP is a member of the isoquinoline family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid involves its ability to inhibit the activity of PARP. PARP is an enzyme that is involved in the repair of DNA damage. When DNA is damaged, PARP is activated and recruits other enzymes to the site of damage to repair the DNA. However, if the damage is too severe, PARP can become overactivated and consume large amounts of cellular energy, leading to cell death. By inhibiting PARP, this compound can induce DNA damage and cell death, making it a valuable tool for studying the mechanisms of DNA repair and the development of cancer therapies.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit PARP, this compound has been shown to induce oxidative stress and activate the p53 pathway, a key regulator of cell cycle progression and apoptosis. This compound has also been shown to inhibit the activity of the proteasome, a cellular complex that plays a critical role in protein degradation and turnover. These effects make this compound a valuable tool for studying a variety of cellular processes, including DNA repair, cell cycle progression, and protein degradation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid is its ability to induce DNA damage and cell death in a controlled and reproducible manner. This makes it a valuable tool for studying the mechanisms of DNA repair and the development of cancer therapies. However, there are also limitations to the use of this compound in lab experiments. For example, this compound can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, the effects of this compound can be influenced by a variety of factors such as cell type, culture conditions, and experimental design.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid. One promising area of research is the development of novel cancer therapies that target PARP inhibition. This compound and other PARP inhibitors have shown promise in preclinical studies as potential treatments for a variety of cancers, including breast and ovarian cancer. Another area of research is the development of new tools for studying DNA repair and other cellular processes. This compound and other isoquinoline compounds have the potential to be valuable tools for studying a variety of cellular processes and could lead to new insights into the mechanisms of disease and the development of new therapies.
Synthesemethoden
The synthesis of 2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid involves the reaction of 2-methylpropanoic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of this compound can range from 50% to 80%, depending on the specific synthesis conditions.
Wissenschaftliche Forschungsanwendungen
2-(1,4-Dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One of the most promising applications of this compound is in the study of DNA damage and repair mechanisms. This compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a critical role in DNA repair. By inhibiting PARP, this compound can induce DNA damage and cell death, making it a valuable tool for studying the mechanisms of DNA repair and the development of cancer therapies.
Eigenschaften
IUPAC Name |
2-(1,4-dioxo-3H-isoquinolin-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-13(2,12(17)18)14-7-10(15)8-5-3-4-6-9(8)11(14)16/h3-6H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXIPPYDWCBVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CC(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2791417.png)
![2-(4-methylbenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791418.png)
![1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2791419.png)

![2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2791423.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791425.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2791427.png)




![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2791436.png)

